molecular formula C8H17N B2694760 2,3,3-Trimethylpiperidine CAS No. 93474-52-3

2,3,3-Trimethylpiperidine

Cat. No.: B2694760
CAS No.: 93474-52-3
M. Wt: 127.231
InChI Key: RANAQUCVLMZHHX-UHFFFAOYSA-N
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Description

2,3,3-Trimethylpiperidine is a chemical compound with the CAS Number: 93474-52-3. It has a molecular weight of 127.23 and is commonly stored at room temperature . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N/c1-7-8(2,3)5-4-6-9-7/h7,9H,4-6H2,1-3H3 . This indicates that the compound consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 127.23 .

Scientific Research Applications

Stereochemical Analysis

2,3,3-Trimethylpiperidine and its derivatives have been utilized in stereochemical studies. For instance, cis- and trans-2,6-Dimethylpiperidine and cis 2,4,6-trimethylpiperidines have been purified and analyzed using proton magnetic resonance (PMR) spectroscopy to confirm their configurations (Booth, Little, & Feeney, 1968).

Antimicrobial Activity

Compounds such as 1,2,5-trimethylpiperidin-4-ols, derivatives of this compound, have shown antimicrobial activity against various microorganisms. One derivative, in particular, exhibited a wide spectrum of antimicrobial activity, suggesting its potential for further testing in this field (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Neurotropic Activity

Studies have been conducted on the neurotropic activity of 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1 H-pyrrolo[3,4-b]quinolin-9-amine, a compound related to this compound. This research has revealed significant neurotropic effects in animal models, highlighting the potential of these compounds in neurological research (Zaliznaya, Varenichenko, Farat, & Markov, 2020).

Chemical Synthesis and Structural Elucidation

The derivatives of this compound have been used in various chemical synthesis processes. For example, 1,2,5-Trimethyl-4-piperidone has been a starting reagent in the synthesis of stereoisomeric compounds. NMR spectroscopy has been utilized to elucidate the structures of these products, demonstrating the compound's utility in chemical analysis (Unkovskii, D'yakov, Sokolova, Cherkaev, & Rozhnov, 1992).

Analytical Chemistry

Trimethylsilyation, involving compounds related to this compound, has been studied for its application in gas chromatography-mass spectrometry (GC-MS) based metabolomics. This research has helped in understanding potential interferences in GC-MS analysis, crucial for accurate metabolomic studies (Kim, Metz, Hu, Wiedner, Kim, Smith, Morgan, & Zhang, 2011).

Safety and Hazards

The safety information for 2,3,3-Trimethylpiperidine indicates that it is classified as dangerous . The hazard statements include H226, H302, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Piperidines, including 2,3,3-Trimethylpiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, which 2,3,3-Trimethylpiperidine is a part of, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, contributing to the compound’s potential therapeutic applications .

Cellular Effects

Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives are known to be involved in several metabolic pathways, including the kynurenine pathway .

Transport and Distribution

The transport and distribution of chemical compounds can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Properties

IUPAC Name

2,3,3-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-8(2,3)5-4-6-9-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANAQUCVLMZHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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